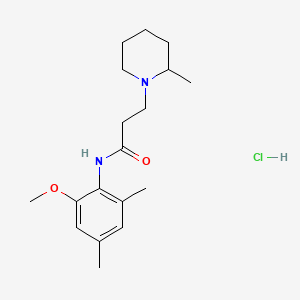
M410
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M410 is a vascular disrupting agent, which showed potent cytotoxic activity toward proliferating tumor cells and exhibited a similar cytotoxicity against multi-drug resistant (MDR) tumor cells. M410 inhibited bovine brain tubulin polymerization in a way similar to that of colchicine. In proliferating human umbilical vein endothelial cells (HUVECs), 20 nM of M410 induced cellular tubulin depolymerization within 4 h, which led to M phase arrest. M410 is a potent microtubule inhibitor that is cytotoxic, angiogenesis inhibiting and vascular targeting.
Aplicaciones Científicas De Investigación
Environmental Applications
M410, as part of the M41S and SBA-n families of silica-based mesoporous materials, has significant environmental applications. Its unique textural and structural features make it suitable for catalysis, adsorption, and separation of target molecules. Specifically, these mesoporous arrays are strategically used in environmental approaches due to their enhanced adsorptive, catalytic, and separation properties, contributing to environmental remediation and sustainable synthesis processes (Costa et al., 2021).
Material Characterization and Microscopy
The study of porous materials, such as those in the M41S family, has been greatly aided by modern microscopy methods. These methods provide a deeper understanding of multi-component, hierarchical, or composite materials. M41S materials, including MCM-41 and MCM-48, are significant in this regard due to their varied porosity and structural complexity, presenting new challenges and opportunities in material characterization (Anderson et al., 2004).
Water Treatment Processes
In water treatment processes, M41S materials, specifically mesoporous silicates and aluminosilicates, are used as alternative adsorbents and potential catalysts for catalytic ozonation. Their high BET surface areas and well-defined pore sizes make them effective for adsorbing compounds like cyanuric acid and p-chlorophenol, significantly improving water treatment efficiency (Cooper & Burch, 1999).
Nanotechnology and Fabrication
M41S materials are also crucial in nanotechnology and fabrication. Their synthesis, characterization, and potential applications in mesoporous ranges have been extensively studied. These materials, with large surface areas and narrow pore size distributions, are used in various applications, including catalysis, electronics, and advanced material development (Oye et al., 2001).
Propiedades
Nombre del producto |
M410 |
|---|---|
Fórmula molecular |
C17H17Na2O7P |
Peso molecular |
410.27 |
Nombre IUPAC |
sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate |
InChI |
InChI=1S/C17H19O7P.2Na/c1-21-14-8-13(9-15(11-14)22-2)5-4-12-6-7-16(23-3)17(10-12)24-25(18,19)20;;/h4-11H,1-3H3,(H2,18,19,20);;/q;2*+1/p-2/b5-4-;; |
Clave InChI |
IITOLTJSTUDQOB-WNCVTPEDSA-L |
SMILES |
O=P([O-])([O-])OC1=CC(/C=C\C2=CC(OC)=CC(OC)=C2)=CC=C1OC.[Na+].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly. |
Solubilidad |
Soluble in water, Soluble in DMSO. |
Almacenamiento |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Sinónimos |
M410; M-410; M 410. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



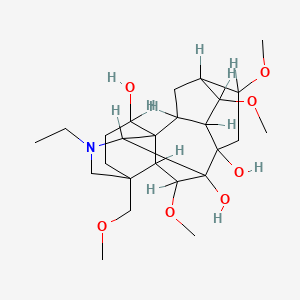
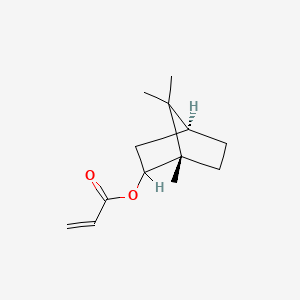
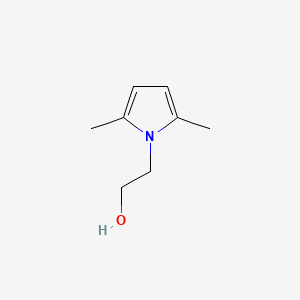
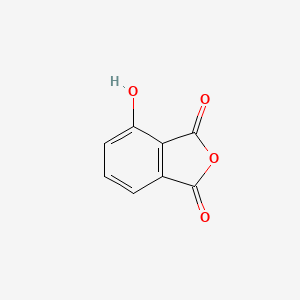
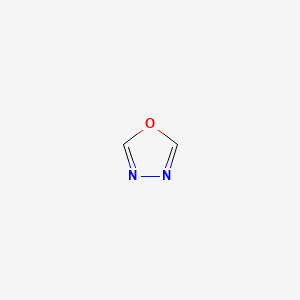
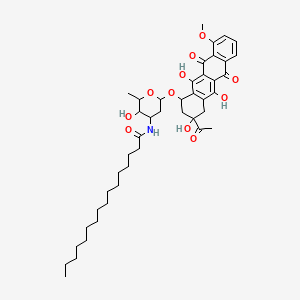
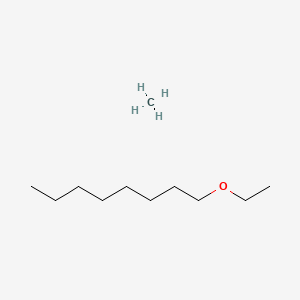
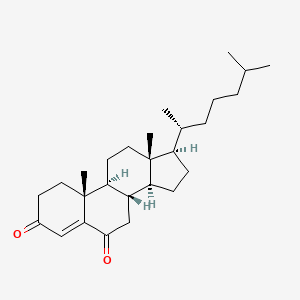
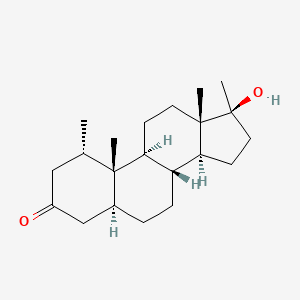
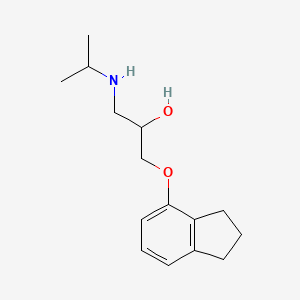
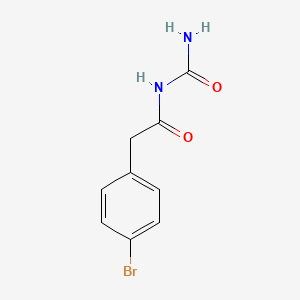
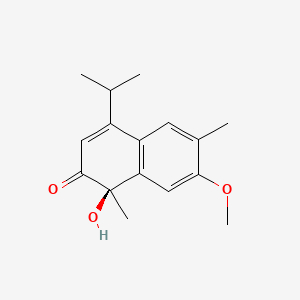
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)
